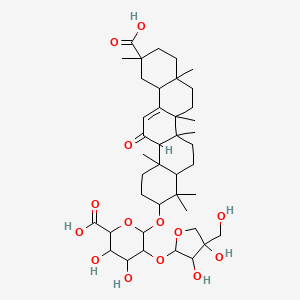

Apioglycyrrhizin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

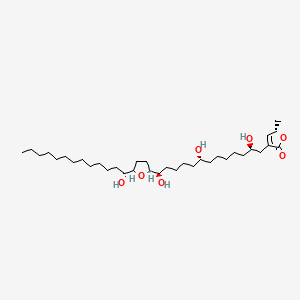

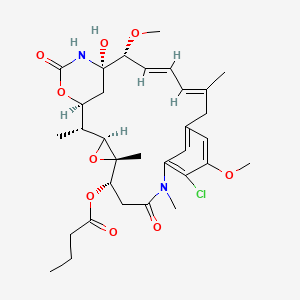

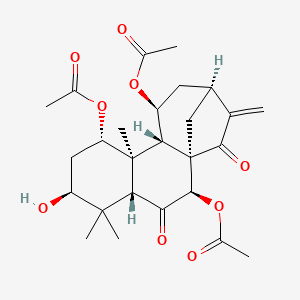

Apioglycyrrhizin is a triterpene saponin that is found in the Glycyrrhiza genus, commonly known as licorice . It contains an apiofuranose residue .

Synthesis Analysis

The synthesis of Apioglycyrrhizin involves the Glycyrrhiza glabra plant, which produces various triterpene saponins such as glycyrrhizin. Beta-amyrin 11-oxidase (CYP88D6) plays a key role in the pathway of glycyrrhizin production and converts an intermediate beta-amyrin compound to glycyrrhizin .Molecular Structure Analysis

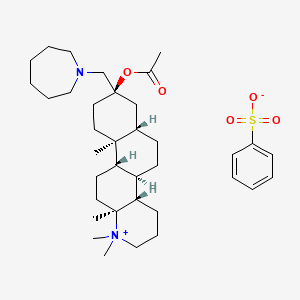

Apioglycyrrhizin has the chemical formula C41H62O14, with an exact mass of 778.41 and a molecular weight of 778.930 .Chemical Reactions Analysis

Triterpene saponins in Glycyrrhiza are linked to sugar groups at C-3; the glycoside bound to C-3 of the aglycon possesses the β-configuration . Glycyrrhizin, a major component of licorice, is epimerizable under reflux in aqueous alkali solution to afford 18α-glycyrrhizin, which is formed as a more thermodynamically stable isomer in the product mixture .Physical And Chemical Properties Analysis

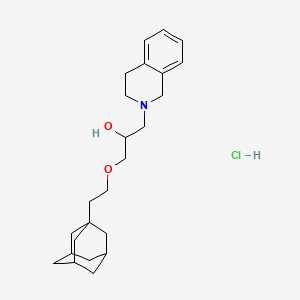

Apioglycyrrhizin is a triterpene saponin, which means it contains a nonpolar sapogenin and a water-soluble side chain. This amphiphilic nature allows it to form micelles, making solubilization possible .科学的研究の応用

1. Neuroprotective Effects

Apioglycyrrhizin has shown promise in neuroprotection. It inhibits high mobility group box 1 (HMGB1), a protein with pro-inflammatory activity linked to neurological disorders. This inhibition can modulate various conditions such as traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The neuroprotective effects are attributed to reduced neuronal damage and downregulation of inflammatory cytokines (Paudel et al., 2020).

2. Antiviral Properties

Apioglycyrrhizin exhibits significant antiviral properties. It has been effective against a range of viruses including HIV, hepatitis B and C, and respiratory viruses. Studies have shown that it can reduce hepatocellular damage in chronic hepatitis B and C, as well as decrease the risk of hepatocellular carcinoma. Its antiviral effects extend to herpes simplex virus, influenza A virus, and even potential activity against SARS coronavirus (Fiore et al., 2007), (Ito et al., 1987).

3. Hepatoprotective Effects

Apioglycyrrhizin is known for its hepatoprotective properties. It is used in the treatment of chronic hepatitis, improving liver function and suppressing liver disease progression. It modifies intracellular transport and affects the secretion and processing of hepatitis B surface antigen, thereby impacting the disease progression in hepatitis B (Sato et al., 1996).

4. Anti-Inflammatory and Immunomodulatory Effects

Apioglycyrrhizin has shown anti-inflammatory and immunomodulatory effects. It can attenuate inflammatory responses by interfering with membrane-dependent receptor signaling and inhibiting the activation of nuclear factor kappaB and mitogen-activated protein kinase pathways. These properties make it potentially useful in treating inflammatory diseases and conditions involving immune dysregulation (Schröfelbauer et al., 2009).

5. Dermatological Applications

Apioglycyrrhizin has been evaluated for its effectiveness in dermatological applications, particularly in treating conditions like atopic dermatitis. Topical preparations containing licorice extract, standardized based on Glycyrrhizinic acid, have shown effectiveness in reducing symptoms like erythema, oedema, and itching associated with atopic dermatitis (Saeedi et al., 2003).

特性

CAS番号 |

121709-66-8 |

|---|---|

製品名 |

Apioglycyrrhizin |

分子式 |

C41H62O14 |

分子量 |

778.9 g/mol |

IUPAC名 |

6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C41H62O14/c1-35(2)23-8-11-40(7)29(22(43)16-20-21-17-37(4,34(49)50)13-12-36(21,3)14-15-39(20,40)6)38(23,5)10-9-24(35)53-32-28(26(45)25(44)27(54-32)31(47)48)55-33-30(46)41(51,18-42)19-52-33/h16,21,23-30,32-33,42,44-46,51H,8-15,17-19H2,1-7H3,(H,47,48)(H,49,50) |

InChIキー |

RETHOWGCGNZYSL-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(CO5)(CO)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |

正規SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(CO5)(CO)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

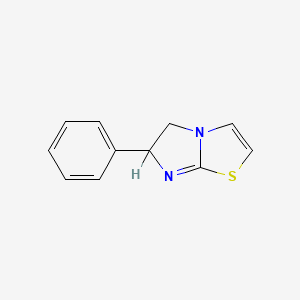

3-O-(beta-D-apiofuranosyl(1-2)-beta-D-glucuronopyranosyl)glycyrrhetic acid apioglycyrrhizin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。